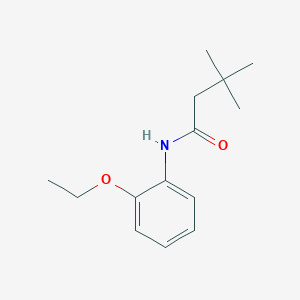![molecular formula C21H17Cl2N5OS2 B297195 2-{[5-(2,4-dichlorophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-phenyl-1,3-thiazol-2-yl)acetamide](/img/structure/B297195.png)
2-{[5-(2,4-dichlorophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-phenyl-1,3-thiazol-2-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{[5-(2,4-dichlorophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-phenyl-1,3-thiazol-2-yl)acetamide is a chemical compound with potential applications in scientific research. It is a thiazole-based compound that has been synthesized using a specific method and has been studied for its mechanism of action, biochemical and physiological effects, and limitations for lab experiments.
Mecanismo De Acción
The mechanism of action of 2-{[5-(2,4-dichlorophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-phenyl-1,3-thiazol-2-yl)acetamide involves the inhibition of enzymes. The compound binds to the active site of the enzyme, preventing the substrate from binding and inhibiting its activity. The exact mechanism of inhibition may vary depending on the specific enzyme being targeted.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-{[5-(2,4-dichlorophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-phenyl-1,3-thiazol-2-yl)acetamide have been studied in vitro and in vivo. The compound has been found to have antifungal and antibacterial properties, as well as inhibitory effects on acetylcholinesterase and tyrosinase. In animal studies, the compound has been found to have potential neuroprotective effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 2-{[5-(2,4-dichlorophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-phenyl-1,3-thiazol-2-yl)acetamide in lab experiments include its potential inhibitory effects on enzymes and its antifungal and antibacterial properties. However, the compound may have limitations in terms of its solubility and stability, which could affect its effectiveness in certain experiments.
Direcciones Futuras
For research on 2-{[5-(2,4-dichlorophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-phenyl-1,3-thiazol-2-yl)acetamide could include further studies on its mechanism of action and its potential applications in the treatment of neurological disorders. The compound's potential as a biochemical tool for studying enzyme inhibition could also be further explored. Additionally, research could be conducted on the compound's potential toxicity and side effects.
Métodos De Síntesis
The synthesis of 2-{[5-(2,4-dichlorophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-phenyl-1,3-thiazol-2-yl)acetamide involves the reaction between 4-phenyl-2-thiocyanatoacetic acid and 2,4-dichlorophenylhydrazine hydrochloride in the presence of triethylamine. The reaction yields 5-(2,4-dichlorophenyl)-4-ethyl-4H-1,2,4-triazole-3-thiol, which is then reacted with 2-bromoacetophenone in the presence of potassium carbonate to produce 2-{[5-(2,4-dichlorophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}-acetophenone. Finally, the compound is reacted with thioacetic acid in the presence of sodium hydride to produce 2-{[5-(2,4-dichlorophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-phenyl-1,3-thiazol-2-yl)acetamide.
Aplicaciones Científicas De Investigación
2-{[5-(2,4-dichlorophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-phenyl-1,3-thiazol-2-yl)acetamide has potential applications in scientific research as a biochemical tool. It has been studied for its mechanism of action, biochemical and physiological effects, and limitations for lab experiments. The compound has been found to have inhibitory effects on certain enzymes, such as acetylcholinesterase and tyrosinase. It has also been found to have antifungal and antibacterial properties.
Propiedades
Fórmula molecular |
C21H17Cl2N5OS2 |
|---|---|
Peso molecular |
490.4 g/mol |
Nombre IUPAC |
2-[[5-(2,4-dichlorophenyl)-4-ethyl-1,2,4-triazol-3-yl]sulfanyl]-N-(4-phenyl-1,3-thiazol-2-yl)acetamide |
InChI |
InChI=1S/C21H17Cl2N5OS2/c1-2-28-19(15-9-8-14(22)10-16(15)23)26-27-21(28)31-12-18(29)25-20-24-17(11-30-20)13-6-4-3-5-7-13/h3-11H,2,12H2,1H3,(H,24,25,29) |
Clave InChI |
OYXUVVGRAVZSNF-UHFFFAOYSA-N |
SMILES |
CCN1C(=NN=C1SCC(=O)NC2=NC(=CS2)C3=CC=CC=C3)C4=C(C=C(C=C4)Cl)Cl |
SMILES canónico |
CCN1C(=NN=C1SCC(=O)NC2=NC(=CS2)C3=CC=CC=C3)C4=C(C=C(C=C4)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![3,3-dimethyl-N-[4-(propan-2-yl)phenyl]butanamide](/img/structure/B297116.png)

![1-[4-(2-Fluorophenyl)piperazin-1-yl]-2-(2,3,5-trimethylphenoxy)ethanone](/img/structure/B297118.png)

![6-hydroxy-5-[(6-hydroxy-1,3-dimethyl-4-oxo-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)(2-pyridinyl)methyl]-1,3-dimethyl-2-thioxo-2,3-dihydro-4(1H)-pyrimidinone](/img/structure/B297123.png)
![2-[[4-[Bis(4-hydroxy-1,3-dimethyl-6-oxo-2-sulfanylidenepyrimidin-5-yl)methyl]-2-chloro-6-ethoxyphenoxy]methyl]benzonitrile](/img/structure/B297124.png)
![5-[3-[(4-bromophenyl)methoxy]-4-methoxyphenyl]-2-methyl-3,5-dihydropyrazolo[1,5-c]quinazoline](/img/structure/B297128.png)
![2,9-dimethyl-5-(2,4,5-trimethoxyphenyl)-3,5-dihydropyrazolo[1,5-c]quinazoline](/img/structure/B297132.png)
![4-(2,9-dimethyl-3,5-dihydropyrazolo[1,5-c]quinazolin-5-yl)-3-methoxyphenol](/img/structure/B297133.png)
![5-[2-[(4-bromophenyl)methoxy]phenyl]-2,9-dimethyl-3,5-dihydropyrazolo[1,5-c]quinazoline](/img/structure/B297134.png)
![4-bromo-2-(2,9-dimethyl-3,5-dihydropyrazolo[1,5-c]quinazolin-5-yl)phenol](/img/structure/B297135.png)
![5-(5-bromo-2-methoxyphenyl)-2,9-dimethyl-3,5-dihydropyrazolo[1,5-c]quinazoline](/img/structure/B297136.png)